molecular formula C3H6ClNO3S B8482090 Propionylsulfamoyl Chloride

Propionylsulfamoyl Chloride

Cat. No.: B8482090
M. Wt: 171.60 g/mol
InChI Key: KKCCPSGHMCMTIW-UHFFFAOYSA-N
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Description

Propionylsulfamoyl Chloride is a sulfonyl chloride derivative characterized by a propionyl group (CH₃CH₂CO-) linked to a sulfamoyl chloride (-SO₂NHRCl) moiety.

Properties

Molecular Formula

C3H6ClNO3S

Molecular Weight

171.60 g/mol

IUPAC Name

N-propanoylsulfamoyl chloride

InChI

InChI=1S/C3H6ClNO3S/c1-2-3(6)5-9(4,7)8/h2H2,1H3,(H,5,6)

InChI Key

KKCCPSGHMCMTIW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NS(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Acyl Chlorides: Propionyl Chloride

Propionyl Chloride (CH₃CH₂COCl), a simpler acyl chloride, is highly reactive with water, alcohols, and amines. Key distinctions include:

  • Reactivity: Propionyl Chloride undergoes violent hydrolysis with water, releasing HCl and propionic acid .
  • Applications : Propionyl Chloride is widely used as an acylating agent, while Propionylsulfamoyl Chloride’s sulfonamide group may enable applications in drug design (e.g., sulfonamide antibiotics) .

Sulfonyl Chlorides: Tosyl Chloride and Mesyl Chloride

Tosyl Chloride (p-toluenesulfonyl chloride) and Mesyl Chloride (methanesulfonyl chloride) are benchmark sulfonyl chlorides. Comparisons include:

  • Synthesis : Tosyl Chloride is synthesized via chlorination of toluenesulfonic acid, whereas this compound may require specialized routes due to its hybrid structure .
  • Stability : Studies on sulfonyl chlorides in metal-organic frameworks (MOFs) suggest that bulkier substituents (e.g., propionyl) reduce thermal stability compared to smaller groups (e.g., methyl in Mesyl Chloride) .
  • Coordination Chemistry : Sulfonyl chlorides like Tosyl Chloride participate in coordination polymers; this compound’s propionyl group could sterically hinder such interactions .

Data Table: Comparative Properties of Selected Compounds

Compound Reactivity with Water Thermal Stability Common Applications Key References
This compound Moderate (hypothesized) Moderate Drug intermediates, polymers
Propionyl Chloride Violent Low Acylation reactions
Tosyl Chloride Slow hydrolysis High Protecting groups, MOFs
Mesyl Chloride Moderate hydrolysis High Alkylating agent, catalysis

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